
3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 4-position of the pyrazole ring. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
The synthesis of 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-(3-fluorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring, followed by oxidation to introduce the aldehyde group at the 4-position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields.
化学反応の分析
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates and bioactive molecules.
Industry: The compound is used in the development of functional materials, such as fluorescent probes and sensors for detecting various analytes.
作用機序
The mechanism of action of 3-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity.
類似化合物との比較
3-(3-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: This compound has the fluorine atom at the 4-position of the phenyl ring instead of the 3-position, which can affect its chemical reactivity and biological activity.
3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: The presence of a chlorine atom instead of fluorine can lead to differences in the compound’s physicochemical properties and interactions with biological targets.
3-(3-Methylphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: The substitution of a methyl group for the fluorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
3-(3-fluorophenyl)-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-9(7-15)11(13-14)8-3-2-4-10(12)5-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJKFRKFHXBWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
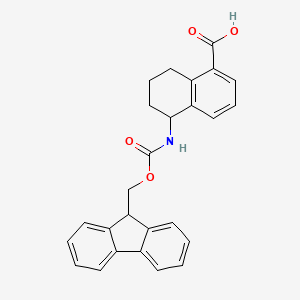
![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)
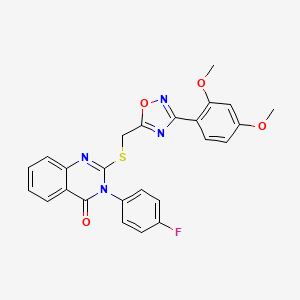
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)

![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)
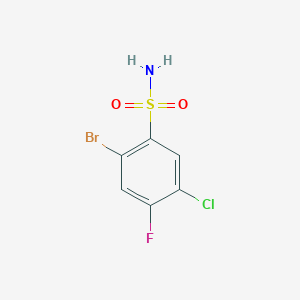
![1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane](/img/structure/B2706885.png)
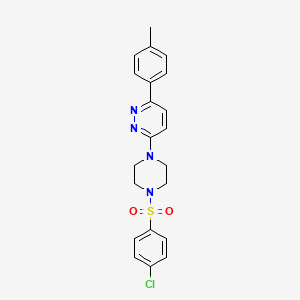
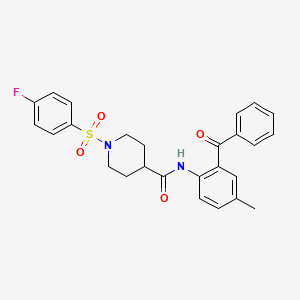
![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)
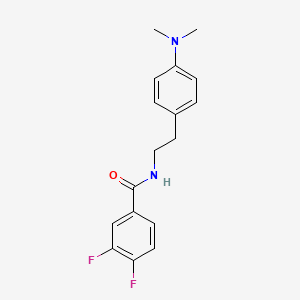
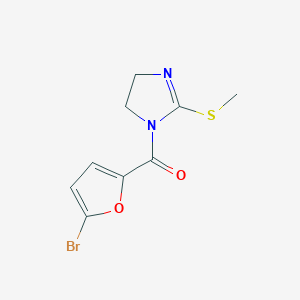
![1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2706893.png)
